Superior Chemosensitization Potency in Cancer Cell Lines: LiAcAc vs. NaAcAc
Lithium acetoacetate (LiAcAc) reduces the IC50 of chemotherapeutic agents at substantially lower concentrations than sodium acetoacetate (NaAcAc), indicating higher potency on a molar basis. In SW480 colon cancer cells, 40 mM NaAcAc produced a 4-fold reduction in rapamycin IC50, whereas only 10 mM LiAcAc achieved a comparable 4- to 5-fold reduction [1]. At 20 mM, LiAcAc induced an approximately 24-fold decrease in rapamycin IC50, approaching the effect of 60 mM NaAcAc [1]. Additionally, LiAcAc at 20 mM reduced the IC50 of PNC-27 in MCF-7 breast cancer cells from 206 μg/mL to 56.7 μg/mL, an almost 4-fold enhancement [1].
| Evidence Dimension | Potency in reducing chemotherapeutic IC50 |
|---|---|
| Target Compound Data | LiAcAc 10 mM: ~4-5 fold IC50 reduction; LiAcAc 20 mM: ~24-fold IC50 reduction |
| Comparator Or Baseline | NaAcAc 40 mM: 4-fold IC50 reduction; NaAcAc 60 mM: 30-fold reduction |
| Quantified Difference | LiAcAc is approximately 4-fold more potent than NaAcAc on an equimolar basis for rapamycin sensitization |
| Conditions | SW480 colon cancer cells, MCF-7 breast cancer cells; rapamycin and PNC-27 chemotherapeutic agents |
Why This Matters
Enables use of lower compound concentrations in vitro, reducing potential off-target effects and reagent costs in cancer research workflows.
- [1] Miller AI, Diaz D, Lin B, Krzesaj PK, Ustoyev S, Shim A, Fine EJ, Sarafraz-Yazdi E, Pincus MR, Feinman RD. Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents. Biomedicines. 2023;11(9):2515. View Source
